

An In-depth Technical Guide to 4-(Methylsulfonyl)phenol (CAS: 14763-60-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-(Methylsulfonyl)phenol*

Cat. No.: B050025

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(methylsulfonyl)phenol** (CAS: 14763-60-1), a versatile chemical intermediate. The document details its physicochemical properties, synthesis protocols, and safety information. Primarily utilized as a key building block in medicinal chemistry, this guide explores its application in the synthesis of targeted therapeutic agents, specifically G protein-coupled receptor 119 (GPR119) agonists and glucokinase (GK) activators, which are under investigation for the treatment of type 2 diabetes and other metabolic disorders. Detailed experimental protocols for the synthesis of **4-(methylsulfonyl)phenol** and its subsequent use, alongside relevant biological assays, are provided. Furthermore, this guide includes visualizations of key synthetic workflows and the signaling pathways of the ultimate drug targets to facilitate a deeper understanding of its role in drug discovery.

Chemical and Physical Properties

4-(Methylsulfonyl)phenol, also known as 4-hydroxyphenyl methyl sulfone, is a tan to pink-brown crystalline powder.^[1] Its chemical structure features a phenol ring substituted with a methylsulfonyl group at the para position. This substitution significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of **4-(Methylsulfonyl)phenol**

Property	Value	Reference(s)
CAS Number	14763-60-1	[2] [3]
Molecular Formula	C ₇ H ₈ O ₃ S	[2] [3]
Molecular Weight	172.20 g/mol	[2] [3]
Appearance	Tan to pink-brown powder	[1]
Melting Point	90-95 °C	[1]
Boiling Point	272.52 °C (estimate)	[1]
Solubility	Soluble in DMSO and Methanol; slightly soluble in water.	[2]
pKa	7.83 (25 °C)	[1]
LogP	0.886 (estimate)	[1]

Table 2: Spectroscopic Data for **4-(Methylsulfonyl)phenol**

Spectroscopic Data	Description	Reference(s)
¹ H NMR	Spectral data available.	[3]
¹³ C NMR	Spectral data available.	[3]
Infrared (IR) Spectroscopy	Characteristic peaks available.	[3]
Mass Spectrometry	Fragmentation patterns available.	[3]

Synthesis of **4-(Methylsulfonyl)phenol**

Two common methods for the synthesis of **4-(methylsulfonyl)phenol** are the oxidation of 4-(methylthio)phenol.

Experimental Protocol 1: Oxidation with Sodium Periodate

This method involves a two-step oxidation of 4-(methylthio)phenol.

Materials:

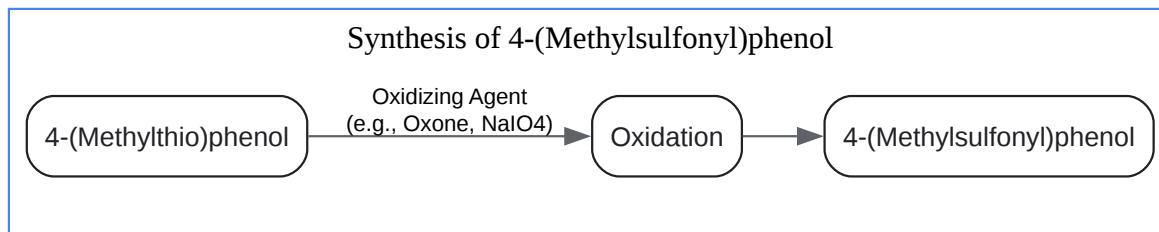
- 4-(methylthio)phenol
- Methanol
- Sodium periodate
- Water
- Ether
- Silica gel
- Chloroform

Procedure:

- Dissolve 7.0 g (0.05 mol) of 4-(methylthio)phenol in 100 ml of 30% aqueous methanol and cool to 0°C.[\[4\]](#)
- Add a solution of 10.7 g (0.05 mol) of sodium periodate and stir the resulting suspension for 30 minutes.[\[4\]](#)
- Add 500 ml of water and remove the precipitate by filtration.[\[4\]](#)
- Cool the filtrate to 4°C and add another 10.7 g (0.05 mol) of sodium periodate. Stir the suspension for 48 hours.[\[4\]](#)
- Add a final portion of 5.35 g (0.025 mol) of sodium periodate and stir for an additional 18 hours.[\[4\]](#)
- Remove the precipitate by filtration and extract the filtrate with ether.[\[4\]](#)

- Evaporate the ether to dryness and purify the residue by silica gel column chromatography using a 9:1 chloroform:methanol mixture as the eluent to yield **4-(methylsulfonyl)phenol**.^[4]

Experimental Protocol 2: Oxidation with Oxone


This protocol provides a more direct oxidation route.

Materials:

- 4-(methylthio)phenol
- Oxone
- Ethanol
- Water
- Ethyl acetate
- Brine
- Magnesium sulfate

Procedure:

- To a solution of 0.50 g (3.2 mmol) of 4-(methylthio)phenol in 10.0 mL of ethanol, add 0.99 g (6.5 mmol) of Oxone in portions.^[5]
- Add 10.0 mL of water at room temperature and stir the reaction mixture for 18 hours.^[5]
- Partition the mixture between ethyl acetate and water.^[5]
- Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under vacuum to afford **4-(methylsulfonyl)phenol**.^[5]

[Click to download full resolution via product page](#)

Figure 1. Synthetic workflow for **4-(Methylsulfonyl)phenol**.

Applications in Drug Discovery

4-(Methylsulfonyl)phenol is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. Its primary applications are in the development of GPR119 agonists and glucokinase activators.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes.^[6] Its activation in pancreatic β -cells and intestinal L-cells leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, respectively.^[6]

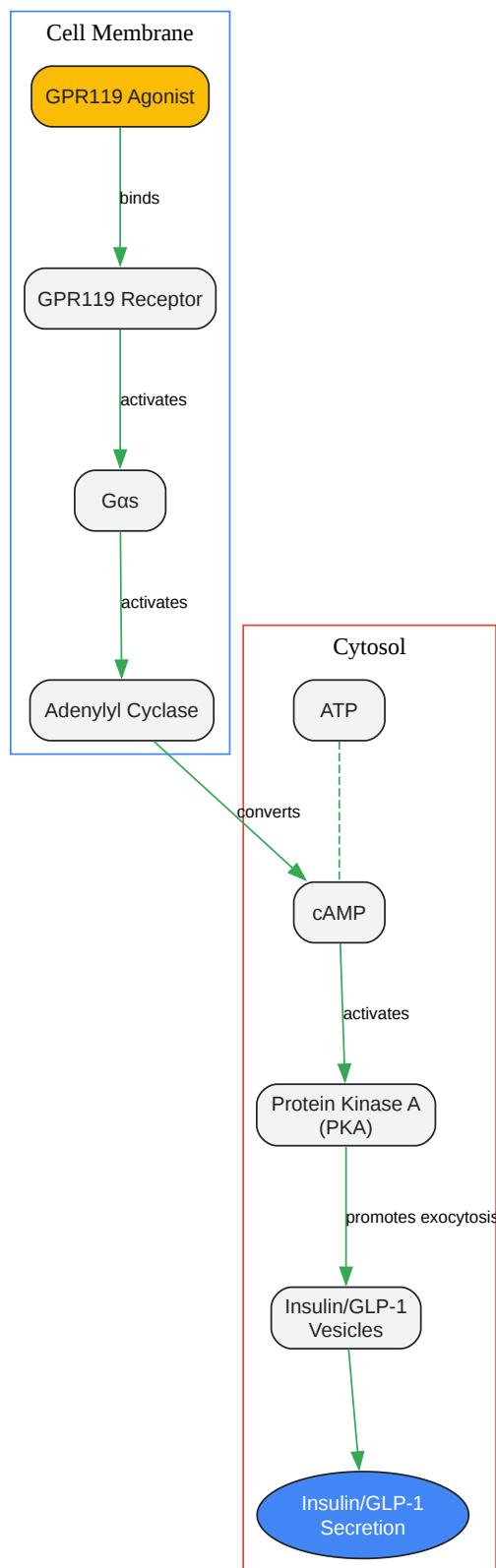

[Click to download full resolution via product page](#)

Figure 2. GPR119 signaling pathway.

3.1.1. Representative Synthesis of a GPR119 Agonist Precursor

4-(Methylsulfonyl)phenol can be used to synthesize precursors for GPR119 agonists like AR231453. A key step is the reaction with p-toluenesulfonic anhydride to activate the hydroxyl group for subsequent nucleophilic substitution.

Experimental Protocol: Activation with p-Toluenesulfonic Anhydride

Materials:

- **4-(methylsulfonyl)phenol**
- p-Toluenesulfonic anhydride
- Appropriate solvent (e.g., pyridine, dichloromethane)
- Base (if necessary, e.g., triethylamine)

Procedure:

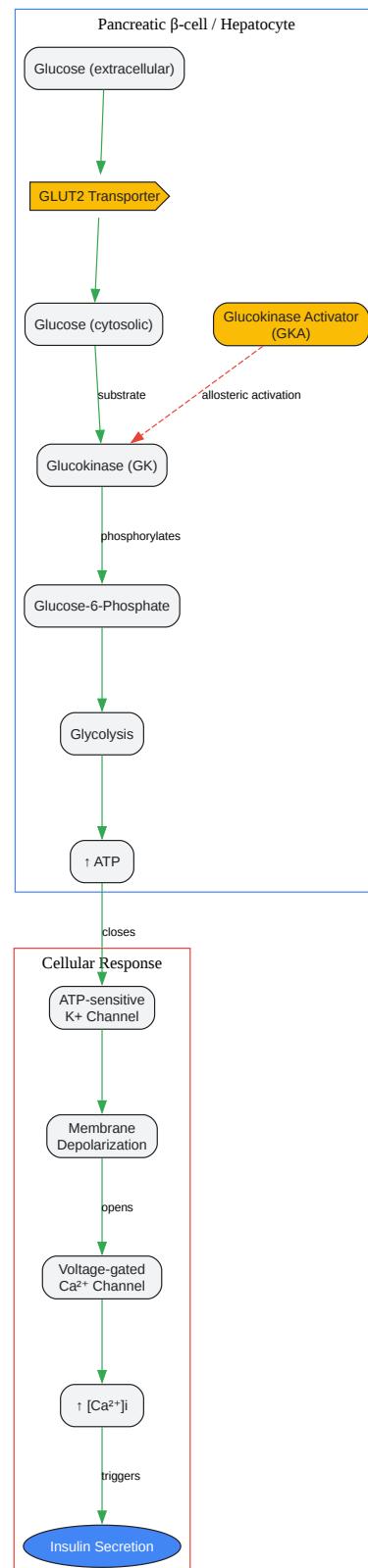
- Dissolve 17.2 g (100.0 mmol) of **4-(methylsulfonyl)phenol** in a suitable solvent.
- Add p-toluenesulfonic anhydride. The reaction stoichiometry may need to be optimized.
- The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC.
- Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove by-products and the solvent is removed under reduced pressure to yield 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate.

3.1.2. Experimental Protocol: In Vitro cAMP Assay for GPR119 Agonists

This assay measures the increase in intracellular cyclic AMP (cAMP) upon activation of the GPR119 receptor.

Materials:

- HEK293 cells stably expressing human GPR119
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Test compounds (GPR119 agonists) and a reference agonist
- cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit
- 384-well white microplates


Procedure:

- Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in the assay buffer.
- Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
- Incubation: Incubate the plate for 30 minutes at room temperature.
- Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
- Final Incubation: Incubate for 1 hour at room temperature, protected from light.
- Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
- Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration to determine the EC₅₀ value using a sigmoidal dose-response curve fit.

Glucokinase Activators for Type 2 Diabetes

Glucokinase (GK) acts as a glucose sensor in pancreatic β -cells and hepatocytes.^[7] GK activators allosterically enhance the enzyme's activity, leading to increased glucose-stimulated

insulin secretion and hepatic glucose uptake.^[7] **4-(Methylsulfonyl)phenol** is a reagent in the synthesis of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives which are potent glucokinase activators.^[2]

[Click to download full resolution via product page](#)

Figure 3. Glucokinase signaling pathway in pancreatic β -cells.

3.2.1. Experimental Protocol: Glucokinase Activity Assay

This coupled-enzyme assay measures the activity of glucokinase by monitoring the production of NADPH.

Materials:

- Glucokinase enzyme
- Assay buffer (e.g., 60 mM Tris, 20 mM magnesium chloride, pH 9.0)
- 4.0 mM ATP solution
- 12.0 mM glucose solution
- 0.9 mM NADP⁺ solution
- Glucose-6-phosphate dehydrogenase (G6PDH)
- Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing the assay buffer, ATP, glucose, NADP⁺, and G6PDH.
- Add the test compound (glucokinase activator) or vehicle control to the reaction mixture.
- Initiate the reaction by adding the glucokinase enzyme.
- Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
- The initial rate of the reaction is proportional to the glucokinase activity. Calculate the fold activation by comparing the rate in the presence of the test compound to the vehicle control.

In Vivo Evaluation

The efficacy of compounds synthesized using **4-(methylsulfonyl)phenol** is often assessed in animal models of diabetes using an oral glucose tolerance test (OGTT).

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

Materials:

- C57BL/6 mice (or other appropriate diabetic model)
- Test compound formulated for oral gavage
- Glucose solution (e.g., 2 g/kg body weight)
- Glucometer and test strips

Procedure:

- Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
- Baseline Glucose: Measure the baseline blood glucose level ($t=0$) from a tail snip.
- Compound Administration: Administer the test compound or vehicle via oral gavage.
- Glucose Challenge: After a set period (e.g., 30 minutes), administer a glucose solution via oral gavage.
- Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A reduction in the AUC compared to the vehicle control indicates improved glucose tolerance.

Safety and Handling

4-(Methylsulfonyl)phenol is classified as an irritant.^{[8][9]} Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.^[9] Work should be conducted in a well-ventilated area or a fume hood.
^[9]

Table 3: Hazard Information for **4-(Methylsulfonyl)phenol**

Hazard Statement	GHS Classification	Precautionary Statement(s)	Reference(s)
H315: Causes skin irritation	Skin Irrit. 2	P264, P280, P302+P352, P332+P313, P362+P364	[8]
H319: Causes serious eye irritation	Eye Irrit. 2	P264, P280, P305+P351+P338, P337+P313	[8][9]
H335: May cause respiratory irritation	STOT SE 3	P261, P271, P304+P340, P312, P403+P233, P405, P501	[8]

In case of contact, flush the affected area with copious amounts of water.[\[9\]](#) If inhaled, move to fresh air.[\[9\]](#) Seek medical attention if irritation persists.

Conclusion

4-(Methylsulfonyl)phenol is a valuable and versatile building block in medicinal chemistry, particularly in the development of novel therapeutics for type 2 diabetes. Its utility in the synthesis of potent GPR119 agonists and glucokinase activators highlights its importance in modern drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols to aid researchers in their endeavors. The provided visualizations of synthetic workflows and biological signaling pathways offer a clear framework for understanding the role of this compound in the broader context of metabolic disease research. As the search for more effective treatments for diabetes and related disorders continues, the strategic use of key intermediates like **4-(methylsulfonyl)phenol** will undoubtedly remain a cornerstone of innovative drug design and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]
- 5. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 6. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 7. Discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Methylsulfonyl)phenol (CAS: 14763-60-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050025#4-methylsulfonyl-phenol-cas-number-14763-60-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com